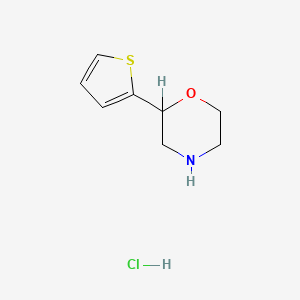
6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-Bromo-6-methylpyridine is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . In the Suzuki–Miyaura coupling reaction, a variety of organoboron reagents have been developed for the process .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid involves the introduction of bromine, chlorine, and a carboxylic acid group onto a pyridine ring.", "Starting Materials": [ "2-methyl-5-chloropyridine", "bromine", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: 2-methyl-5-chloropyridine is reacted with bromine in the presence of sulfuric acid to yield 6-bromo-2-methyl-5-chloropyridine.", "Step 2: 6-bromo-2-methyl-5-chloropyridine is reacted with sodium hydroxide and carbon dioxide to introduce a carboxylic acid group, yielding 6-bromo-2-methyl-5-chloropyridine-2-carboxylic acid.", "Step 3: 6-bromo-2-methyl-5-chloropyridine-2-carboxylic acid is reacted with chlorine in the presence of water to introduce a chlorine atom at the 3-position, yielding 6-bromo-3-chloro-2-methyl-5-pyridinecarboxylic acid.", "Step 4: The 2-methyl group is oxidized to a carboxylic acid group using a suitable oxidizing agent, yielding the final product, 6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid." ] } | |
CAS RN |
1256821-22-3 |
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




